2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Description
Properties
IUPAC Name |
2-(2-ethylhexylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-3-5-7-13(4-2)11-19-15(17(22)23)10-16(21)20-14-8-6-9-18-12-14/h6,8-9,12-13,15,19H,3-5,7,10-11H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWASCNVATZKQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to two classes of butanoic acid derivatives from the literature:
Compound A : Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)
- Position 2: Fmoc-protected amino group (carbamate).
- Position 4 : 2-Phenylpropan-2-yloxy (OPP) ester.
- Molecular Weight : 473.53 g/mol.
- Key Features : Designed as a building block for peptide synthesis, with the Fmoc group enabling solid-phase strategies. The OPP ester enhances solubility in organic solvents.
Compound B : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid
- Position 2 : Carboxymethyl sulfanyl group (thioether).
- Position 4 : Phenyl substituent.
- Key Features : Sulfur-containing backbone with a carboxylic acid, likely influencing reactivity (e.g., nucleophilic thioether) and solubility. Reported as a lead compound in medicinal chemistry studies.
Target Compound : 2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic Acid
- Position 2 : Hydrophobic 2-ethylhexyl chain (tertiary amine).
- Position 4: Pyridin-3-ylamino group (aromatic amine).
- Key Features : Amphiphilic character, combining a lipophilic alkyl chain with a polar pyridine ring. The absence of protecting groups (e.g., Fmoc) suggests it is a final product rather than an intermediate.
Physicochemical and Functional Differences
Research Findings and Implications
Synthetic Utility: Compound A is optimized for peptide synthesis due to its Fmoc protection and ester group, enabling controlled deprotection . The target compound lacks such protections, suggesting it may be tailored for direct biological activity. Compound B’s sulfanyl group could act as a leaving group or participate in redox reactions, whereas the target’s amino groups may facilitate hydrogen bonding or ionic interactions .
The 2-ethylhexyl chain may improve metabolic stability and membrane permeability relative to Compound A’s OPP ester, which is bulkier and more labile.
Structural Flexibility :
- The target compound’s hybrid design balances hydrophobicity and polarity, a strategy often employed in prodrugs or kinase inhibitors. In contrast, Compound B’s rigid thioether and carboxylic acid may limit conformational flexibility.
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